1-Phenyl-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide
Description
1-Phenyl-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiophene ring and an imidazo[2,1-b][1,3]thiazole moiety, contributes to its wide range of applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
1-phenyl-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N2OS2.BrH/c20-15(13-5-2-1-3-6-13)11-18-8-9-19-14(12-22-17(18)19)16-7-4-10-21-16;/h1-7,10,12H,8-9,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUOGFKNYOPVJK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N1CC(=O)C3=CC=CC=C3)SC=C2C4=CC=CS4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include heating the reagent mixture in a solvent such as benzene (PhH) for 2-4 hours . The structure of the starting bromo ketone plays a crucial role in determining the outcome of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and imidazo[2,1-b][1,3]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiophene and imidazo[2,1-b][1,3]thiazole compounds .
Scientific Research Applications
1-Phenyl-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in asymmetric synthesis due to its unique spatial structure.
Biology: Exhibits anticancer, antimicrobial, and anti-inflammatory activities.
Medicine: Potential therapeutic uses in treating cancer, infections, and inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Levamisolum: An anthelmintic drug with a similar imidazo[2,1-b][1,3]thiazole structure.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
1-Phenyl-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide is unique due to its combination of a thiophene ring and an imidazo[2,1-b][1,3]thiazole moiety, which imparts a broad spectrum of biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
